molecular formula C14H11BrN2O2 B5560014 3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole

3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B5560014
M. Wt: 319.15 g/mol
InChI Key: DGTBUSDRHDFRAW-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a phenylethyl group, and an oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable precursor, such as a hydrazide, in the presence of a dehydrating agent.

    Coupling of the Phenylethyl Group: The phenylethyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
  • 3-(5-methylfuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
  • 3-(5-nitrofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Uniqueness

3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the furan, phenylethyl, and oxadiazole moieties also contributes to its distinct properties.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-8-7-11(18-12)14-16-13(19-17-14)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTBUSDRHDFRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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